![molecular formula C15H23NO2 B5151549 1-(3,5-dimethoxybenzyl)-4-methylpiperidine](/img/structure/B5151549.png)
1-(3,5-dimethoxybenzyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethoxybenzyl)-4-methylpiperidine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and is structurally similar to the hallucinogenic drug, mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique properties and effects on the brain.
Wirkmechanismus
1-(3,5-dimethoxybenzyl)-4-methylpiperidine is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding activates the receptor and leads to changes in the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are thought to be responsible for the hallucinogenic effects of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-methylpiperidine has been shown to have a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of cortisol, a stress hormone, in the body. The effects of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine on the brain include changes in mood, perception, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethoxybenzyl)-4-methylpiperidine has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in the laboratory and easily purified. It also has unique properties and effects on the brain that make it a useful tool for studying the mechanisms of hallucinogenic drugs. However, one limitation of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-methylpiperidine. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Further studies could investigate the safety and efficacy of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine as a therapeutic agent. Another direction for future research is the development of new synthetic routes for 1-(3,5-dimethoxybenzyl)-4-methylpiperidine that are more efficient and cost-effective. Finally, studies could investigate the long-term effects of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine on the brain and behavior to better understand its potential risks and benefits.
Synthesemethoden
The synthesis of 1-(3,5-dimethoxybenzyl)-4-methylpiperidine involves several steps, including the preparation of the precursor molecule, 3,5-dimethoxybenzyl cyanide, and the reaction of this molecule with 4-methylpiperidine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethoxybenzyl)-4-methylpiperidine has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-4-6-16(7-5-12)11-13-8-14(17-2)10-15(9-13)18-3/h8-10,12H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXYOVLSKDAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-methylpiperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.